3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, substituted with various functional groups such as benzyl, methyl, and oxadiazolyl groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thienopyrimidine Core: : The synthesis begins with the formation of the thienopyrimidine core through the cyclization of appropriate starting materials. This step often involves the use of reagents such as dimethylformamide dimethyl acetal (DMF-DMA) and subsequent cyclization reactions .
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Introduction of the Oxadiazolyl Group: : The oxadiazolyl group is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. This step typically requires the use of dehydrating agents and specific reaction conditions to achieve the desired product .
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Substitution Reactions: : The final steps involve various substitution reactions to introduce the benzyl and methyl groups at specific positions on the thienopyrimidine core. These reactions often require the use of specific catalysts and reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
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Substitution: : The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
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Biology: : The compound has shown potential as a biological probe for studying various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes .
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Medicine: : The compound has demonstrated promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities make it a potential candidate for drug development and therapeutic applications .
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Industry: : The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials, catalysts, and chemical sensors .
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the substitution pattern and functional groups.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar pyrimidine core but differs in the substitution pattern and functional groups.
Uniqueness
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-14-7-6-10-17(11-14)20-25-21(29-26-20)19-15(2)18-22(30-19)24-13-27(23(18)28)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCQXGHLIPDXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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